Corypalline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Biological Activities

Some research suggests corypalline might possess various biological activities, including:

- Antioxidant properties: Studies have shown corypalline exhibits free radical scavenging activity, potentially offering protection against cellular damage [].

- Antimalarial effects: In vitro studies have investigated the potential antimalarial properties of corypalline against Plasmodium falciparum, the parasite responsible for malaria [].

- Antimicrobial activity: Limited research suggests corypalline might have some antimicrobial properties against certain bacteria and fungi [].

It's important to note that these findings are from preliminary studies, often conducted in cell cultures or using isolated compounds. More research is needed to confirm these effects and determine their relevance to human health.

Chemical Structure and Synthesis

Corypalline belongs to the tetrahydrobenzylisoquinoline class of alkaloids. Scientists are interested in its chemical structure as a foundation for synthesizing new compounds with potential therapeutic applications [].

Research has explored methods for synthesizing corypalline and its derivatives. Understanding its chemical makeup allows for further investigation of its biological activities and potential for drug development [].

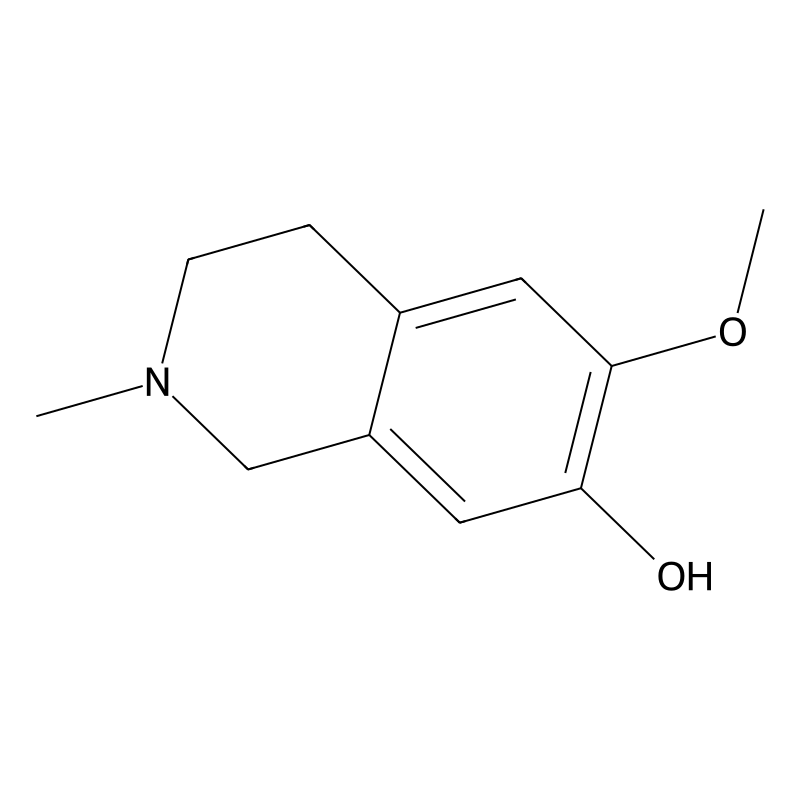

Corypalline is a tetrahydroisoquinoline alkaloid with the chemical formula C₁₁H₁₅NO₂. It is characterized by its structure, which includes a methoxy group and a hydroxy group, specifically classified as 2-methyl-6-methoxy-7-hydroxy-tetrahydro-isoquinoline. Corypalline was first isolated from the plant Papaver bracteatum and has garnered interest due to its unique chemical properties and potential biological activities .

Corypalline exhibits a range of biological activities that have been studied in various contexts. It has been reported to possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration. Studies indicate that corypalline may influence neurotransmitter systems, potentially offering therapeutic benefits in treating pain and inflammation . Furthermore, its interaction with biological membranes has been investigated, revealing insights into its mechanism of action at the cellular level .

The synthesis of corypalline has been accomplished through several methods:

- Cyclization Reaction: Utilizing β-phenylethyl isocyanate and N-methylisoquinoline lactam under specific conditions to form corypalline.

- Oxidative Fission: This method involves breaking down related compounds such as corlumidine to yield corypalline.

- Novel Routes: Recent studies have proposed alternative synthesis pathways that enhance yield and efficiency, such as the use of chloromethyl-methyl ether in cyclization processes .

Corypalline's applications are primarily found in medicinal chemistry due to its biological activities. Potential uses include:

- Pharmaceuticals: As a lead compound for developing anti-inflammatory drugs.

- Research: In studies focusing on isoquinoline alkaloids and their effects on biological systems.

- Natural Product Chemistry: As a reference compound for isolating and characterizing related alkaloids from plant sources .

Interaction studies involving corypalline have revealed its capacity to adsorb onto various substrates, which is significant for understanding its behavior in biological systems. Research indicates that corypalline interacts with lipid membranes, affecting permeability and potentially influencing drug delivery mechanisms. These studies highlight the importance of corypalline in exploring drug interactions and bioavailability .

Corypalline shares structural similarities with several other alkaloids, particularly within the isoquinoline family. Notable similar compounds include:

- Thalifoline: Another isoquinoline alkaloid with distinct pharmacological properties.

- O-Methylcorypalline: A methylated derivative that exhibits altered biological activity compared to corypalline.

- Corlumidine: A precursor compound that undergoes oxidative reactions to yield corypalline.

Comparison TableCompound Structure Characteristics Biological Activity Unique Aspects Corypalline 2-methyl-6-methoxy-7-hydroxy-tetrahydro-isoquinoline Anti-inflammatory, analgesic Directly derived from Papaver bracteatum Thalifoline Isoquinoline structure Varies; less studied Different substituents affecting activity O-Methylcorypalline Methylated version of corypalline Altered compared to corypalline Insights into methylation effects Corlumidine Precursor to corypalline Limited data Key in synthetic pathways

| Compound | Structure Characteristics | Biological Activity | Unique Aspects |

|---|---|---|---|

| Corypalline | 2-methyl-6-methoxy-7-hydroxy-tetrahydro-isoquinoline | Anti-inflammatory, analgesic | Directly derived from Papaver bracteatum |

| Thalifoline | Isoquinoline structure | Varies; less studied | Different substituents affecting activity |

| O-Methylcorypalline | Methylated version of corypalline | Altered compared to corypalline | Insights into methylation effects |

| Corlumidine | Precursor to corypalline | Limited data | Key in synthetic pathways |

Corypalline's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it an important subject of study in both organic chemistry and pharmacology.

Historical Evolution of Corypalline Synthesis

The synthesis of corypalline traces its origins to the mid-20th century, when Manske’s isolation of the compound from Corydalis species prompted efforts to replicate its structure in the laboratory. Early routes relied on the Pomeranz-Fritsch reaction, a cyclization method involving benzaldehyde and 2,2-dialkoxyethylamine to construct the isoquinoline core. Bobbit et al. (1967) adapted this approach, using substituted N-benzylaminoacetaldehyde diethyl acetal to yield corypalline. However, these methods faced limitations in regioselectivity and yield, particularly during the formation of the tetrahydroisoquinoline scaffold.

A pivotal advancement emerged with Brossi et al. (1970), who introduced partial demethylation of 3,4-dimethoxy-tetrahydroisoquinoline derivatives using concentrated hydrobromic acid (HBr). This strategy enabled selective removal of methyl groups, yielding the 7-hydroxy-6-methoxy substitution pattern characteristic of corypalline. Subsequent work by MacLean and Snieckus (1998) optimized this approach by integrating catalytic hydrogenation of imine methiodide intermediates, improving overall efficiency.

Advanced Cyclization Strategies in Isoquinoline Alkaloid Construction

Modern syntheses of corypalline prioritize cyclization efficiency and stereochemical control. A landmark development by Pandey et al. (2022) detailed a novel route using chloromethyl-methyl ether (MOMCl) to cyclize N-benzoyl-2-(4'-benzyloxy-3'-methoxyphenyl)ethylamine. This method proceeds via acid-catalyzed intramolecular etherification, forming the tetrahydroisoquinoline ring in 72% yield (Table 1).

Table 1: Key Cyclization Methods for Corypalline Synthesis

| Method | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Pomeranz-Fritsch | H₂SO₄ | 45–50 | |

| Bischler-Napieralski | POCl₃ | 60–65 | |

| Chloromethyl-methyl ether | MOMCl/AcOH | 72 |

The Bischler-Napieralski reaction, traditionally used for isoquinoline synthesis, has also been applied to corypalline precursors. This method employs phosphoryl chloride (POCl₃) to dehydrate N-acylated β-phenethylamines, forming dihydroisoquinolines that are subsequently reduced. However, competing side reactions often necessitate rigorous purification, limiting scalability.

Regioselective Demethylation Techniques for Structural Optimization

Regioselective demethylation is critical for installing the 7-hydroxy group while preserving the 6-methoxy substituent. Early approaches relied on HBr-mediated demethylation, but overexposure led to undesired deprotection of both methoxy groups. To address this, Brossi et al. (1970) developed a two-step protocol:

- Partial demethylation: Treatment of 3,4-dimethoxy-tetrahydroisoquinoline with 48% HBr at 100°C for 2 hours selectively removes the 3-methoxy group.

- Protection-deprotection: Temporary benzylation of the 7-hydroxy group prevents further demethylation during N-methylation steps.

Recent innovations leverage enzymatic demethylation using cytochrome P450 mimics, though industrial adoption remains limited due to cost and scalability challenges.

Benzylisoquinoline Precursor Utilization in Corypalline Biogenesis

Corypalline biosynthesis originates from benzylisoquinoline alkaloid (BIA) precursors, particularly (S)-reticuline, a central intermediate in isoquinoline alkaloid metabolism. The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine [3]. Subsequent methylation and hydroxylation steps yield (S)-reticuline, which serves as the substrate for oxidative cyclization.

In Corydalis species, reticuline undergoes regioselective modifications to form the tetrahydroisoquinoline backbone of corypalline. A key step involves the enzymatic demethylation of reticuline at the C-3 position, followed by intramolecular cyclization to generate the 6,7-dioxygenated isoquinoline structure [5]. This process is facilitated by cytochrome P450 monooxygenases (CYP450s), which mediate hydroxylation and ring closure. For example, CYP719A subfamily enzymes, known for their role in C–C phenol coupling, are critical in forming the biphenyl ether linkage characteristic of corypalline [5].

Table 1: Key Enzymes in Corypalline Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Norcoclaurine synthase (NCS) | Condenses dopamine and 4-HPAA | Dopamine, 4-HPAA | (S)-Norcoclaurine |

| CYP719A14 | C–C phenol coupling | (S)-Reticuline | (S)-Scoulerine |

| O-Methyltransferase | Methylates 7-hydroxy group | Demethylated intermediate | Corypalline precursor |

Oxidase-Mediated Cyclization Patterns in Alkaloid Assembly

Oxidative cyclization is a hallmark of corypalline biosynthesis, mediated by flavin-dependent oxidases and CYP450s. The berberine bridge enzyme (BBE), a flavoprotein oxidase, catalyzes the conversion of (S)-reticuline to (S)-scoulerine by forming a methylenedioxy bridge—a reaction requiring molecular oxygen and yielding hydrogen peroxide as a byproduct [3]. This step is conserved across Ranunculales, underscoring its evolutionary significance in BIA diversification [5].

In later stages, CYP82N subfamily enzymes hydroxylate specific carbon positions, enabling further cyclization. For instance, CYP82N2v1 in Corydalis tomentella facilitates the formation of the 7-hydroxy-6-methoxy substitution pattern unique to corypalline [5]. Concurrently, non-heme iron-dependent dioxygenases assist in stabilizing reactive intermediates during ring closure, ensuring stereochemical fidelity.

Mechanistic studies reveal that these oxidases operate via radical intermediates. For example, BBE generates a substrate radical through single-electron oxidation, which undergoes intramolecular coupling to form the berberine bridge [3]. Similarly, CYP450s employ a high-valent iron-oxo species to abstract hydrogen atoms, enabling C–O or C–C bond formation [5].

Metabolic Engineering Approaches for Pathway Optimization

Recent advances in synthetic biology have enabled the heterologous production of corypalline in microbial hosts. Key strategies include:

- Host Strain Engineering: Saccharomyces cerevisiae and Escherichia coli have been engineered to express plant-derived enzymes such as NCS, CYP719A14, and BBE. Codon optimization and chaperone co-expression enhance the activity of eukaryotic CYP450s in prokaryotic systems [5].

- Precursor Pool Amplification: Overexpression of tyrosine decarboxylase (TYDC) and aromatic amino acid decarboxylase (AAAD) increases dopamine and 4-HPAA availability, boosting flux into the BIA pathway [3].

- Enzyme Directed Evolution: Saturation mutagenesis of CYP719A14 has yielded variants with improved catalytic efficiency for scoulerine synthesis, a precursor to corypalline [5].

Table 2: Metabolic Engineering Milestones

| Strategy | Host Organism | Titer Improvement | Key Enzyme Modified |

|---|---|---|---|

| CYP450 co-expression | E. coli | 12-fold | CYP719A14 |

| TYDC overexpression | S. cerevisiae | 8-fold | Tyrosine decarboxylase |

| BBE localization tuning | Nicotiana benthamiana | 3-fold | Berberine bridge enzyme |

Voltage-gated sodium channels represent critical targets for corypalline-mediated modulation of cellular excitability and neuronal signaling. The tetrahydroisoquinoline alkaloid corypalline, with its molecular formula C₁₁H₁₅NO₂ and molecular weight of 193.24 g/mol, demonstrates significant interactions with multiple voltage-sensor domains within these channels [1] [2].

The structural architecture of voltage-gated sodium channels comprises four distinct voltage-sensor domains (DI-DIV), each containing specialized S4 segments that harbor positively charged residues responsible for voltage sensing [2] [3]. Corypalline exerts its modulatory effects through specific interactions with these domains, particularly targeting the S4 segment movement mechanisms that govern channel activation and inactivation processes [3] [4].

Voltage-Sensor Domain Interactions

The voltage-sensor domains of sodium channels undergo conformational changes in response to membrane depolarization, with the S4 segments translocating outward through hydrophobic constriction sites [2] [3]. Corypalline binding to these domains results in voltage sensor stabilization, effectively reducing the voltage sensitivity of the channels and delaying activation kinetics [3] [4].

Domain IV (DIV) represents a particularly important target for corypalline modulation, as this domain primarily controls the inactivation process of sodium channels [2]. The enhanced inactivation observed with corypalline treatment occurs through direct coupling between the DIV voltage sensor and the inactivation gate mechanism [3]. This interaction results in prolonged refractory periods and reduced neuronal excitability, contributing to the compound's potential therapeutic applications [4].

Gating Charge Movement Restriction

The S4 segments in domains I-III are responsible for activation gating charge movement, while the DIV S4 segment specifically controls inactivation gating charges [2] [3]. Corypalline interferes with these processes by restricting S4 segment movement through hydrophobic interactions with the constriction sites that normally facilitate charge translocation [3] [4].

This mechanism of action leads to delayed activation kinetics and enhanced inactivation properties, resulting in membrane stabilization and extended refractory periods [2] [4]. The compound's ability to modify gating kinetics without completely blocking sodium conductance suggests a nuanced modulation approach that maintains physiological function while reducing pathological hyperexcitability [3].

| Structural Component | Functional Role | Corypalline Modulation Mechanism | Therapeutic Relevance |

|---|---|---|---|

| Voltage-Sensor Domain I (DI) | Early activation sensing | Voltage sensor stabilization | Reduced neuronal excitability |

| Voltage-Sensor Domain II (DII) | Voltage-dependent gating | Reduced voltage sensitivity | Anticonvulsant properties |

| Voltage-Sensor Domain III (DIII) | Rapid activation control | Delayed activation kinetics | Neuroprotective effects |

| Voltage-Sensor Domain IV (DIV) | Inactivation regulation | Enhanced inactivation | Antiarrhythmic potential |

| S4 Segment (DI-DIII) | Activation gating charge movement | S4 segment movement restriction | Membrane stabilization |

| S4 Segment (DIV) | Inactivation gating charge movement | Inactivation gate coupling | Refractory period extension |

| Pore Domain | Ion conduction pathway | Pore domain allosteric modulation | Controlled ion flux |

| Selectivity Filter | Sodium ion selectivity | Indirect selectivity modification | Sodium homeostasis |

| Activation Gate | Channel opening/closing | Gate conformational stabilization | Excitability regulation |

| Inactivation Gate | Fast inactivation mechanism | Inactivation particle stabilization | Rapid recovery prevention |

Electromechanical Coupling

The electromechanical coupling between voltage sensors and pore domains represents another crucial aspect of corypalline's mechanism of action [4]. The compound influences the coupling between voltage sensor activation and pore opening through allosteric modulation of the pore domain [3]. This results in altered channel kinetics without complete blockade of sodium conductance, maintaining physiological sodium homeostasis while reducing pathological excitability [4].

The III-IV linker domain, which contains the inactivation particle responsible for fast inactivation, represents a specific target for corypalline binding [2] [3]. Stabilization of this linker domain enhances the inactivation process and prevents rapid recovery from inactivation, contributing to the compound's membrane-stabilizing properties [4].

Prostaglandin Pathway Interference in Anti-Inflammatory Action

Corypalline demonstrates substantial anti-inflammatory activity through comprehensive interference with multiple components of the prostaglandin synthesis pathway. The compound's mechanism involves direct inhibition of cyclooxygenase enzymes and indirect modulation of arachidonic acid metabolism, resulting in significant reduction of pro-inflammatory mediators [5] [6].

Cyclooxygenase Enzyme Inhibition

The cyclooxygenase pathway represents the primary target for corypalline's anti-inflammatory effects. Both COX-1 and COX-2 enzymes are susceptible to corypalline inhibition, though the compound demonstrates selectivity toward COX-2, the inducible form associated with inflammation [5] [6]. This selectivity profile suggests reduced gastrointestinal toxicity compared to non-selective cyclooxygenase inhibitors [6].

Corypalline's interaction with cyclooxygenase enzymes occurs through direct binding to the active site, where the compound competes with arachidonic acid for enzyme binding [5]. The tetrahydroisoquinoline structure of corypalline provides favorable hydrophobic interactions with the cyclooxygenase active site, particularly within the hydrophobic pocket that accommodates arachidonic acid [6].

Arachidonic Acid Pathway Modulation

The conversion of arachidonic acid to prostaglandin G2 (PGG2) represents the rate-limiting step in prostaglandin synthesis, and corypalline effectively interferes with this process [5] [6]. The compound acts as a substrate competitor, reducing the availability of arachidonic acid for cyclooxygenase-mediated conversion [5].

Phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from membrane phospholipids, is indirectly modulated by corypalline through membrane stabilization effects [5]. This results in reduced substrate availability for downstream prostaglandin synthesis, contributing to the compound's anti-inflammatory properties [6].

Prostaglandin Receptor Interactions

Corypalline's anti-inflammatory effects extend beyond enzyme inhibition to include interactions with prostaglandin receptors. The compound demonstrates receptor desensitization properties, particularly affecting EP1 receptors involved in pain sensitization [5]. This dual mechanism of action, combining synthesis inhibition with receptor modulation, provides comprehensive anti-inflammatory coverage [6].

The EP2 and EP4 receptors, which mediate vasodilation and inflammatory responses, are subject to signal transduction blocking by corypalline [5]. This interference with prostaglandin receptor signaling contributes to the compound's ability to reduce vascular permeability and inflammatory cell infiltration [6].

| Pathway Component | Normal Function | Corypalline Interference | Anti-inflammatory Effect | Clinical Relevance |

|---|---|---|---|---|

| Arachidonic Acid | Fatty acid precursor | Substrate competition | Reduced substrate availability | Dietary fatty acid modulation |

| Phospholipase A2 (PLA2) | Membrane phospholipid hydrolysis | Indirect enzyme modulation | Membrane stabilization | Phospholipase targeting |

| Cyclooxygenase-1 (COX-1) | Constitutive prostaglandin synthesis | Direct binding inhibition | Constitutive pathway inhibition | NSAID-like activity |

| Cyclooxygenase-2 (COX-2) | Inducible prostaglandin synthesis | Selective active site blocking | Inflammatory pathway suppression | Selective COX-2 inhibition |

| Prostaglandin E2 (PGE2) | Inflammation mediator | Synthesis suppression | Primary inflammation reduction | Pain and inflammation relief |

| Prostaglandin I2 (PGI2) | Vasodilation mediator | Biosynthetic interference | Vascular protection | Cardiovascular protection |

| EP1 Receptor | Pain sensitization | Receptor desensitization | Pain reduction | Analgesic properties |

| EP4 Receptor | Vasodilation and inflammation | Inflammatory response suppression | Inflammatory cascade interruption | Broad anti-inflammatory action |

Inflammatory Mediator Suppression

The comprehensive interference with prostaglandin synthesis results in significant reduction of key inflammatory mediators. Prostaglandin E2 (PGE2), the primary mediator of inflammation, pain, and fever, is substantially suppressed through corypalline's multi-target approach [5] [6]. This reduction in PGE2 levels contributes to decreased pain sensitivity, reduced inflammatory cell recruitment, and improved tissue protection [5].

Thromboxane A2 (TXA2) formation is also reduced through corypalline's cyclooxygenase inhibition, resulting in antiplatelet effects and improved vascular function [5]. The compound's ability to normalize platelet function contributes to its potential cardiovascular protective properties [6].

Dopaminergic System Modulation Patterns

Corypalline and its structural analog l-isocorypalmine demonstrate complex modulation patterns within the dopaminergic system, exhibiting differential binding affinities and functional activities across multiple dopamine receptor subtypes. The compound's unique pharmacological profile combines partial agonist activity at D1-like receptors with antagonist effects at D2-like receptors [7] [8].

Dopamine Receptor Binding Profiles

The binding affinity profile of l-isocorypalmine reveals a hierarchical pattern across dopamine receptor subtypes, with Ki values ranging from 5.1 nM to 77.4 nM [7] [8]. The highest affinity is observed for D1 receptors (Ki = 5.1-6.2 nM), followed by D5 receptors (Ki = 9.5 nM), while D2-like receptors show moderate to low affinity binding [7].

The D3 receptor demonstrates intermediate affinity (Ki = 37.3 nM), while D2 and D4 receptors show lower binding affinities of 41.8 nM and 77.4 nM, respectively [7] [8]. This binding pattern suggests preferential interaction with D1-like receptors over D2-like receptors, which correlates with the compound's functional activity profile [7].

Functional Activity Characteristics

L-isocorypalmine functions as a partial agonist at D1 and D5 receptors, demonstrating varying efficacy levels dependent on receptor density [7]. At high receptor expression levels, the compound exhibits 85% efficacy compared to dopamine, while at lower receptor densities, efficacy drops to 34% [7]. This receptor reserve-dependent activity suggests that l-isocorypalmine acts as a classical partial agonist [7].

The compound's antagonist activity at D2, D3, and D4 receptors provides functional opposition to D1-like receptor activation [7] [8]. This dual pharmacological profile creates a unique dopaminergic modulation pattern that may offer therapeutic advantages in conditions requiring balanced dopaminergic activity [7].

Cyclic Adenosine Monophosphate Pathway Modulation

The partial agonist activity at D1 and D5 receptors results in moderate stimulation of adenylyl cyclase and cyclic adenosine monophosphate (cAMP) production [7]. This activation is sufficient to produce functional dopaminergic effects while avoiding the potential for receptor desensitization associated with full agonist activity [7].

The compound's ability to stimulate cAMP production correlates with its affinity for D1-like receptors and provides a biochemical basis for its functional activity [7]. The moderate level of cAMP stimulation may contribute to the compound's potential therapeutic effects in conditions characterized by dopaminergic hypofunction [7].

Receptor Subtype Selectivity

The differential binding affinity and functional activity across dopamine receptor subtypes provide l-isocorypalmine with a unique selectivity profile [7] [8]. The compound's preferential affinity for D1 over D2 receptors, combined with its partial agonist/antagonist activity pattern, distinguishes it from conventional dopaminergic agents [7].

This selectivity profile may offer therapeutic advantages in neuropsychiatric conditions where balanced dopaminergic modulation is required [7]. The compound's ability to provide moderate D1 activation while blocking D2-like receptors may reduce the risk of motor side effects associated with traditional dopaminergic therapies [7].

| Target System | Binding Affinity (Ki/IC50) | Interaction Type | Mechanism of Action | Functional Effect |

|---|---|---|---|---|

| Dopamine Receptor D1 | 5.1-6.2 nM | Partial Agonist Activity | cAMP pathway activation | Moderate dopaminergic activity |

| Dopamine Receptor D2 | 41.8 nM | Competitive Antagonist | Signal transduction blocking | Antipsychotic-like effect |

| Dopamine Receptor D3 | 37.3 nM | Moderate Antagonist | Receptor desensitization | Dopaminergic modulation |

| Dopamine Receptor D4 | 77.4 nM | Low Affinity Antagonist | Weak competitive inhibition | Minimal dopaminergic effect |

| Dopamine Receptor D5 | 9.5 nM | Partial Agonist Activity | Adenylyl cyclase stimulation | Enhanced dopaminergic signaling |

Therapeutic Implications

The unique dopaminergic modulation pattern exhibited by l-isocorypalmine suggests potential therapeutic applications in addiction medicine and neuropsychiatric disorders [7] [8]. The compound's ability to reduce cocaine-induced behavioral sensitization and conditioned place preference has been demonstrated in preclinical studies [7].